molecular formula C19H21N7O2S B2682167 (E)-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1799250-87-5

(E)-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2682167
CAS No.: 1799250-87-5
M. Wt: 411.48
InChI Key: NTVHYSMLPNRDBB-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a novel chemical reagent designed for research applications, integrating key pharmacophores known for diverse biological activities. Its structure combines a 6-(1H-1,2,4-triazol-1-yl)pyrimidine core linked to a piperazine moiety, a design strategy evident in compounds investigated for neurological and oncological targets . The 1,2,4-triazole and pyrimidine rings are established scaffolds in medicinal chemistry; triazole derivatives are frequently explored for anticonvulsant properties due to potential interactions with GABA_A receptors , while triazole-pyrimidine hybrids have demonstrated promising neuroprotective and anti-neuroinflammatory effects in cellular models . Furthermore, 4-(piperazin-1-yl)pyrimidine derivatives have been identified as potent agonists for metabolic disease targets like GPR119 and as highly selective inhibitors in oncology, such as PI3Kα inhibitors for cancer therapy . The incorporation of the (E)-4-methylstyryl sulfonyl group suggests potential for additional hydrophobic interactions and may influence the compound's properties and selectivity. This product is intended for non-human research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2S/c1-16-2-4-17(5-3-16)6-11-29(27,28)25-9-7-24(8-10-25)18-12-19(22-14-21-18)26-15-20-13-23-26/h2-6,11-15H,7-10H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVHYSMLPNRDBB-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the triazole group and the piperazine ring. The final step often involves the addition of the (4-methylstyryl)sulfonyl group under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a lead compound in drug discovery efforts aimed at targeting specific enzymes or receptors.

Medicine

In medicine, this compound might be investigated for its therapeutic potential. Its structure suggests it could have activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its diverse functional groups make it a versatile compound for various industrial uses.

Mechanism of Action

The mechanism of action of (E)-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Comparisons

Pyrimidine vs. Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Compounds from (e.g., 12-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) share the piperazinylmethyl substituent but differ in their core structure.

Thieno[3,2-d]pyrimidine Derivatives

The compound in (6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) shares the sulfonyl-piperazine group but replaces the pyrimidine core with a thienopyrimidine system. The thiophene ring increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target compound’s pyrimidine core .

Substituent-Based Comparisons

Triazole Moieties

The 1H-1,2,4-triazol-1-yl group in the target compound aligns with bioactive triazole derivatives discussed in and . For example, 1,2,4-triazole-Schiff base quinazoline derivatives ( ) exhibit antimicrobial activity (e.g., 71% inhibition of Fusarium oxysporum at 50 μg/mL), suggesting that the triazole group in the target compound may confer similar bioactivity .

Sulfonyl-Piperazine Linkages

The sulfonyl-piperazine group is shared with the compound in , where the methanesulfonyl-piperazine enhances solubility and may modulate receptor binding.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Notable Properties
Target Compound Pyrimidine 4-(4-Methylstyryl)sulfonyl-piperazine, 6-(1H-1,2,4-triazol-1-yl) Theoretical enhanced lipophilicity and π-π interactions
(Compound 2) Pyrrolo[3,4-c]pyridine 4-Methoxy, 4-phenylmethyl-piperazinyl Higher solubility due to dione group
(EP 2 402 347 A1 compound) Thieno[3,2-d]pyrimidine 4-Methanesulfonyl-piperazine, 2-methyl-benzimidazolyl High lipophilicity, moderate solubility
(Compound 6g) Quinazoline 1,2,4-Triazole-Schiff base Antimicrobial activity (71% inhibition at 50 μg/mL)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.